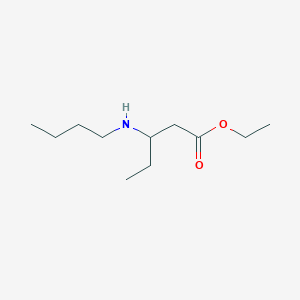![molecular formula C14H18N2O5 B15359984 tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a nitrophenyl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with chloroformate to introduce the carbamate group. Finally, the tert-butyl group is added through a tert-butylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitrophenol derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate include its use as a probe in biochemical studies. It can be employed to study enzyme activities and interactions with biological macromolecules.
Medicine: In the medical field, this compound has potential uses in drug development. Its derivatives may exhibit biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl Carbamate: Similar in structure but lacks the nitro group.
Tert-Butyl Carbamate: Similar tert-butyl group but different aromatic ring.
Nitrophenol Derivatives: Similar nitro group but different carbamate functionality.
This comprehensive overview highlights the significance of tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H18N2O5 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
ZIBQOEWVDIDRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


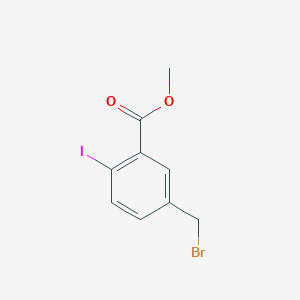

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
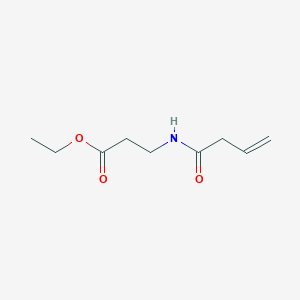

![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
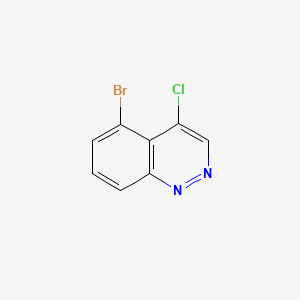
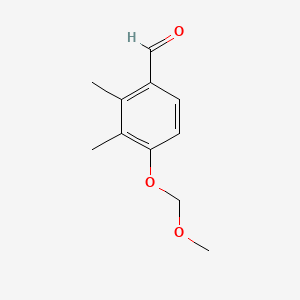
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

